Solvent red 32
Overview
Description
Solvent Red 32 is a synthetic azo dye, known for its vibrant bluish-red color. It is primarily used in various industries for coloring plastics, inks, paints, and coatings. The compound is characterized by its excellent solubility in organic solvents and its stability under light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Red 32 is synthesized through a diazotization reaction of 2-methyl-4-(o-tolyldiazenyl)benzenamine, followed by coupling with 4-hydroxynaphthalene-2,7-disulfonic acid. The resulting product is then converted into its dicyclohexylamine salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Diazotization: The aromatic amine is treated with nitrous acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with a naphthalene derivative to form the azo dye.
Salt Formation: The final product is converted into its dicyclohexylamine salt for enhanced solubility and stability.
Chemical Reactions Analysis
Types of Reactions: Solvent Red 32 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the cleavage of the azo bond.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Cleavage products such as nitro compounds.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Solvent Red 32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and as a colorant in various chemical formulations.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the production of colored plastics, inks, paints, and coatings .
Mechanism of Action
Solvent Red 32 can be compared with other azo dyes such as Solvent Red 52, Solvent Red 26, and Solvent Red 31. These compounds share similar chromophoric properties but differ in their solubility, stability, and specific applications. This compound is unique due to its excellent solubility in organic solvents and its stability under light and heat .
Comparison with Similar Compounds
- Solvent Red 52
- Solvent Red 26
- Solvent Red 31
- Solvent Red 27
- Solvent Red 41
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S2.C12H23N/c1-14-5-3-4-6-20(14)26-25-17-7-10-21(15(2)11-17)27-28-23-22(37(33,34)35)13-16-12-18(36(30,31)32)8-9-19(16)24(23)29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);11-13H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDUQSBJQCVFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N5O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023987 | |
Record name | C.I. Solvent Red 32 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-53-7 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6406-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 32 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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